molecular formula C12H9BrClNO2 B13677108 Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate

Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate

Cat. No.: B13677108
M. Wt: 314.56 g/mol
InChI Key: HKINQXAUROVNKH-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, along with an ethyl ester group at the 4-position. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of isoquinoline derivatives, followed by esterification. The reaction conditions often require the use of solvents like nitrobenzene and catalysts such as palladium.

    Bromination and Chlorination: Isoquinoline is first brominated using bromine in the presence of a catalyst to introduce the bromine atom at the 5-position. Chlorination is then carried out using chlorine gas or a chlorinating agent to introduce the chlorine atom at the 3-position.

    Esterification: The brominated and chlorinated isoquinoline is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester at the 4-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroisoquinolines.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Various substituted isoquinolines depending on the nucleophile used.

    Oxidation Products: Isoquinoline N-oxides.

    Reduction Products: Dihydroisoquinolines.

    Hydrolysis Products: Isoquinoline-4-carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: In the study of enzyme inhibitors and receptor binding studies.

    Industry: Used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate depends on its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors due to its structural similarity to biologically active isoquinoline derivatives. The bromine and chlorine atoms, along with the ester group, contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives such as:

    Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar in structure but with a fluorine atom, which may alter its reactivity and biological activity.

    Ethyl 5-bromo-3-chloroquinoline-4-carboxylate: Lacks the isoquinoline structure, which may affect its chemical properties and applications.

    Ethyl 5-bromo-3-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylate: A reduced form of the compound, which may have different reactivity and biological effects.

This compound stands out due to its unique combination of bromine, chlorine, and ester functionalities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9BrClNO2

Molecular Weight

314.56 g/mol

IUPAC Name

ethyl 5-bromo-3-chloroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)10-9-7(6-15-11(10)14)4-3-5-8(9)13/h3-6H,2H2,1H3

InChI Key

HKINQXAUROVNKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CN=C1Cl)C=CC=C2Br

Origin of Product

United States

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